molecular formula C13H11BrN2OS B5582610 4-bromo-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B5582610
M. Wt: 323.21 g/mol
InChI Key: GUDVEGBDZYNQMR-OVCLIPMQSA-N
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Description

4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom at the 4-position of the benzene ring and a thiophene ring substituted with a methyl group

Preparation Methods

The synthesis of 4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted derivatives.

Scientific Research Applications

4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties. It is of interest in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions. Its structure allows it to bind to specific biological targets, making it useful in research on enzyme kinetics and molecular biology.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds and coordinate with metal ions, leading to inhibition or activation of enzymatic activity. The compound’s ability to interact with biological membranes and proteins contributes to its biological effects.

Comparison with Similar Compounds

4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide can be compared with other similar compounds such as:

    4-bromo-N’-[(E)-(3-methylphenyl)methylidene]benzohydrazide: This compound has a phenyl ring instead of a thiophene ring, which affects its electronic properties and reactivity.

    4-bromo-N’-[(E)-(3-bromophenyl)methylidene]benzohydrazide:

    4-bromo-N’-[(E)-(3-methyl-2-furyl)methylidene]benzohydrazide: The furan ring in this compound provides different electronic characteristics compared to the thiophene ring, affecting its interactions with biological targets.

These comparisons highlight the unique features of 4-bromo-N’-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide, such as its thiophene ring, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

4-bromo-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2OS/c1-9-6-7-18-12(9)8-15-16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDVEGBDZYNQMR-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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